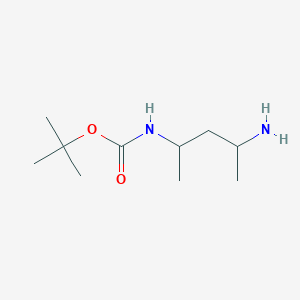

![molecular formula C23H19N3O B2685324 9-甲基-6-(2-苯氧基乙基)-6H-吲哚[2,3-b]喹喔啉 CAS No. 638136-21-7](/img/structure/B2685324.png)

9-甲基-6-(2-苯氧基乙基)-6H-吲哚[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline is a nitrogen-containing heterocyclic compound . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. For example, quinoxaline itself is a white crystalline powder .科学研究应用

抗病毒活性和干扰素诱导

研究表明,6H-吲哚并[2,3-b]喹喔啉的衍生物,包括具有类似结构框架的化合物,表现出显著的抗病毒活性和诱导干扰素的能力,突出了它们在抗病毒治疗中的潜力。例如,对 6-(2-氨基乙基)-6H-吲哚并[2,3-b]喹喔啉的研究表明,这些化合物是有效的干扰素诱导剂和抗病毒剂,其中吗啉和 4-甲基哌啶衍生物显示出显着的疗效和低细胞毒性(Shibinskaya 等人,2010 年)。

与 DNA 和 RNA 的结合

另一项研究调查了抗病毒喹喔啉衍生物与合成 DNA 和 RNA 的相互作用,证明了其结合和稳定双链和三链核酸结构的能力。这种结合表明在抗逆转录病毒治疗中具有潜在应用,并且作为分子生物学中操纵核酸构象的工具(Sehlstedt 等人,1998 年)。

合成方法

吲哚并喹喔啉衍生物合成的进展,例如吲哚呋并喹喔啉的直接合成,有助于开发更环保、更有效的生产方法。这些方法促进了这些化合物在各种科学应用中的探索,包括药物开发和材料科学(Nikumbh 等人,2016 年)。

光物理性质

吲哚并喹喔啉衍生物的光物理行为,包括氢键改性,为光物理和光化学等领域的研究提供了有趣的方面。此类研究提供了关于这些化合物如何与光和其他分子相互作用的见解,这对于设计光学材料和传感器至关重要(Waluk & Komorowski,1987 年)。

抗癌潜力

关于 9-氟-6H-吲哚并[2,3-b]喹喔啉衍生物的研究探索了它们的抗癌特性,包括 DNA 结合和细胞毒性评估。这些研究突出了吲哚并喹喔啉衍生物在癌症治疗中的治疗潜力,为进一步研究其作用机制和疗效提供了基础(Gu 等人,2017 年)。

作用机制

安全和危害

未来方向

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They have been used as antibiotics and have shown diverse pharmacological activities . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

属性

IUPAC Name |

9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQBQVPDAQTCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

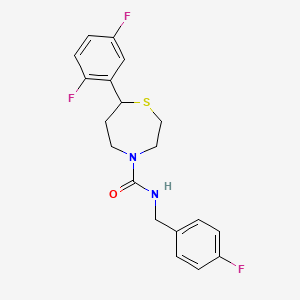

![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

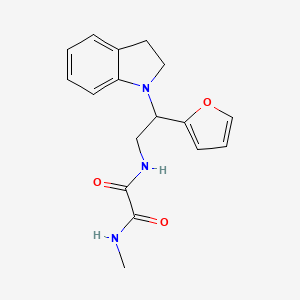

![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)

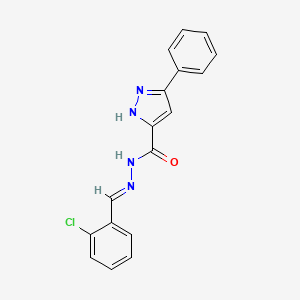

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)

![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)

![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)

![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)